5-Amino-2-methylindole

Catalog No.
S714733
CAS No.
7570-49-2
M.F
C9H10N2
M. Wt
146.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2-methylindole

CAS Number

7570-49-2

Product Name

5-Amino-2-methylindole

IUPAC Name

2-methyl-1H-indol-5-amine

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C9H10N2/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5,11H,10H2,1H3

InChI Key

JQULCCZIXYRBSE-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N1)C=CC(=C2)N

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)N

Medicinal Chemistry

  • Drug Discovery: 5-AMI-2-Me serves as a valuable building block for the synthesis of novel bioactive molecules with potential therapeutic applications. Its structural similarity to naturally occurring indole alkaloids, known for their diverse biological activities, makes it a promising starting point for drug discovery efforts. PubChem, National Institutes of Health: )
  • Neurological Disorders: Studies have explored the potential of 5-AMI-2-Me derivatives as neuroprotective agents. These compounds have shown neuroprotective effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Journal of Medicinal Chemistry, American Chemical Society:

Material Science

  • Organic Electronics: Research suggests that 5-AMI-2-Me can be incorporated into the design of organic materials for electronic devices. Its unique electronic properties can be beneficial in developing organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Journal of Materials Chemistry C, Royal Society of Chemistry:

5-Amino-2-methylindole is an organic compound with the molecular formula C₉H₁₀N₂. This compound features an indole structure, which is a bicyclic compound comprised of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of an amino group at the 5-position and a methyl group at the 2-position characterizes its unique properties. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its biological activity and ability to undergo various

, primarily due to the reactivity of the amino group and the indole structure. Some notable reactions include:

  • Electrophilic Substitution: The indole ring can undergo electrophilic substitution reactions, where electrophiles attack the carbon atoms of the aromatic ring.
  • N-Acylation: The amino group can react with acyl chlorides to form N-acyl derivatives, which can be useful for further synthetic applications.
  • Condensation Reactions: It can react with aldehydes or ketones in condensation reactions, leading to the formation of more complex structures.

5-Amino-2-methylindole exhibits various biological activities that make it of interest in medicinal chemistry. Research indicates that it may possess:

  • Antimicrobial Properties: Some studies suggest that compounds with indole structures can exhibit antimicrobial effects, potentially making 5-amino-2-methylindole useful in developing new antibiotics.
  • Anticancer Activity: Preliminary investigations have shown that derivatives of this compound may have cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Effects: There is emerging evidence suggesting that indole derivatives may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Several methods have been developed for synthesizing 5-amino-2-methylindole. Common approaches include:

  • Indolization Reactions: One method involves the indolization of suitable precursors, such as ethyl levulinate derivatives, leading to the formation of indole compounds with amino substituents .
  • Reduction Reactions: Starting from nitro or other functionalized indoles, reduction reactions can yield 5-amino-2-methylindole.
  • Cyclization Methods: Cyclization of appropriate precursors containing both amine and alkyl groups can also lead to the formation of this compound.

The applications of 5-amino-2-methylindole span several fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound in drug development, particularly for antimicrobial and anticancer therapies.
  • Organic Synthesis: It acts as an intermediate in synthesizing more complex organic molecules.
  • Research Tool: It may be used in biochemical studies to understand the mechanisms of action for various biological processes.

Interaction studies involving 5-amino-2-methylindole focus on its binding affinity and interactions with biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. Research has indicated that:

  • It may interact with specific receptors or enzymes within microbial or cancerous cells.
  • The structure-activity relationship studies help elucidate how modifications to the compound can enhance or diminish its biological effects.

Several compounds share structural similarities with 5-amino-2-methylindole. Here are some notable examples:

Compound NameStructure HighlightsUnique Features
5-AminoindoleIndole core with an amino groupBasic structure without methyl substitution
2-MethylindoleIndole core with a methyl groupLacks amino functionality
5-MethoxyindoleIndole core with a methoxy groupExhibits different electronic properties
Indole-3-carboxylic acidIndole core with a carboxylic acidContains a polar functional group affecting solubility

These compounds are similar in their indolic structure but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The unique combination of an amino group at position five and a methyl group at position two makes 5-amino-2-methylindole particularly interesting for research and application in medicinal chemistry.

XLogP3

1.4

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (90.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.7%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Amino-2-methylindole

Dates

Modify: 2023-08-15

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